molecular formula C7H12O5 B031544 3-Hydroxy-2,2-dimethylpentanedioic acid CAS No. 927895-14-5

3-Hydroxy-2,2-dimethylpentanedioic acid

Cat. No.: B031544
CAS No.: 927895-14-5
M. Wt: 176.17 g/mol
InChI Key: CKQZCHBLZBPVRZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylpentanedioic acid: is an organic compound with the molecular formula C₇H₁₂O₅ It is a derivative of pentanedioic acid, featuring a hydroxyl group and two methyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-dimethylpentanedioic acid can be achieved through several methods. One common approach involves the aldol reaction of Meldrum’s acid with formaldehyde, followed by hydrolysis and decarboxylation . This method allows for the selective formation of the 3-hydroxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,2-dimethylpentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 3-keto-2,2-dimethylpentanedioic acid or 3-carboxy-2,2-dimethylpentanedioic acid.

    Reduction: Formation of 3-hydroxy-2,2-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2,2-dimethylpentanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpentanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    2,2-Dimethylpentanedioic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    3-Hydroxy-2,2-dimethylpropanoic acid: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.

Properties

IUPAC Name

3-hydroxy-2,2-dimethylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-7(2,6(11)12)4(8)3-5(9)10/h4,8H,3H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQZCHBLZBPVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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